

# Trimethyl-D9 Phosphate: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Trimethyl-D9 phosphate

Cat. No.: B579868

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and analytical utility of **Trimethyl-D9 phosphate**. This deuterated organophosphorus compound is a critical tool in modern analytical chemistry, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS) based studies, serving as a high-purity internal standard for quantification and a reference material.

## Core Chemical Properties

**Trimethyl-D9 phosphate**, the deuterated analog of trimethyl phosphate, is a colorless liquid at room temperature.<sup>[1]</sup> Its physical and chemical properties are summarized below, with data for its non-deuterated counterpart provided for reference. It is important to note that deuteration can slightly alter physical properties such as boiling and melting points.

## Chemical Identifiers and Synonyms

Identifier	Value
Chemical Name	tris(trideuteriomethyl) phosphate
Synonyms	Trimethyl Phosphate-d9, Tris(methyl-d3)phosphate, [2H9]-Trimethyl Phosphate
CAS Number	32176-12-8[2][3]
Molecular Formula	C <sub>3</sub> D <sub>9</sub> O <sub>4</sub> P[3]
Molecular Weight	149.13 g/mol [1][3]
InChI	InChI=1S/C3H9O4P/c1-5-8(4,6-2)7-3/h1-3H3/i1D3,2D3,3D3
SMILES	[2H]C([2H])([2H])OP(OC([2H])([2H])[2H])(OC([2H])([2H])[2H])=O[1]

## Physical and Chemical Properties

Property	Trimethyl-D9 Phosphate	Trimethyl Phosphate (for reference)
Appearance	Colorless to light yellow liquid[1]	Colorless liquid[4]
Boiling Point	~217 °C	197.2 °C[4]
Melting Point	-	-46 °C[4][5]
Density	~1.292 g/cm <sup>3</sup>	1.2144 g/cm <sup>3</sup> at 20 °C[5]
Solubility	Acetonitrile (Slightly), Chloroform (Slightly), Methanol (Slightly)[3]	Water: 50 g/100ml at 25°C (good)[4]
Storage Temperature	Refrigerator, under inert atmosphere[3]	-

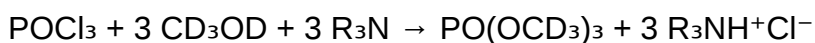
## Isotopic Purity

Property	Specification
Isotopic Purity	≥ 99 atom % D[6]
Chemical Purity	≥ 98%

## Synthesis

A general method for the preparation of **Trimethyl-D9 phosphate** involves a two-step process. First, trideuterated methanol is reacted with deuterated phosphoryl chloride to yield tris(trideuteromethyl) phosphoric acid. This intermediate is then esterified to produce the final product, **Trimethyl-D9 phosphate**.

A more detailed synthesis for the non-deuterated trimethyl phosphate involves treating phosphorus oxychloride with methanol in the presence of an amine base.[7] A similar approach using deuterated reagents can be employed for the synthesis of **Trimethyl-D9 phosphate**. The reaction proceeds as follows:



## Experimental Protocols

**Trimethyl-D9 phosphate** is primarily utilized as an internal standard in quantitative NMR (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of analytes in complex matrices.[1]

## Quantitative <sup>1</sup>H-NMR Spectroscopy for Metabolite Analysis

Objective: To accurately quantify the concentration of a target metabolite in a biological sample using **Trimethyl-D9 phosphate** as an internal standard.

Methodology:

- Sample Preparation:
  - Thaw the biological sample (e.g., plasma, urine, cell extract) on ice.

- To a 500  $\mu\text{L}$  aliquot of the sample, add 50  $\mu\text{L}$  of a stock solution of **Trimethyl-D9 phosphate** of a precisely known concentration (e.g., 1 mM in  $\text{D}_2\text{O}$ ).
- Add 50  $\mu\text{L}$  of a buffer solution (e.g., phosphate buffer in  $\text{D}_2\text{O}$ ) to maintain a constant pH.
- Vortex the mixture thoroughly.
- Centrifuge the sample to pellet any precipitates.
- Transfer the supernatant to a 5 mm NMR tube.
- NMR Data Acquisition:
  - Acquire  $^1\text{H}$ -NMR spectra on a high-resolution NMR spectrometer (e.g., 600 MHz or higher).
  - Use a standard 1D proton pulse sequence, potentially with water suppression if analyzing aqueous samples.[8]
  - Ensure a sufficient relaxation delay ( $D_1$ ) of at least 5 times the longest  $T_1$  relaxation time of the signals of interest to allow for full magnetization recovery, which is crucial for accurate quantification.[9]
  - Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
- Data Processing and Quantification:
  - Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
  - Perform Fourier transformation, phasing, and baseline correction.
  - Integrate the well-resolved signal of the analyte and the singlet signal from **Trimethyl-D9 phosphate**.
  - Calculate the concentration of the analyte using the following equation:

$$\text{Concentration\_analyte} = (\text{Integral\_analyte} / \text{N\_protons\_analyte}) * (\text{N\_protons\_IS} / \text{Integral\_IS}) * (\text{Concentration\_IS})$$

Where:

- Integral\_analyte is the integral of the analyte signal.
- N\_protons\_analyte is the number of protons giving rise to the analyte signal.
- Integral\_IS is the integral of the **Trimethyl-D9 phosphate** signal.
- N\_protons\_IS is the number of protons for the internal standard (which is theoretically 9, but as it's a deuterated standard, it provides a reference signal in the proton NMR spectrum due to residual protons or is used in  $^{31}\text{P}$  NMR). Correction: For  $^1\text{H}$  NMR, a non-deuterated internal standard with a known concentration and non-overlapping signals would be used alongside the deuterated solvent. Trimethyl-D9-phosphate is more suited as an internal standard in  $^{31}\text{P}$  NMR or as a reference in  $^1\text{H}$  NMR for chemical shift calibration. For the purpose of this guide, we will assume its utility in a hypothetical  $^1\text{H}$  qNMR where a residual signal is used for quantification.



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Quantitative NMR (qNMR) experimental workflow.

## LC-MS/MS Analysis for Drug Metabolite Quantification

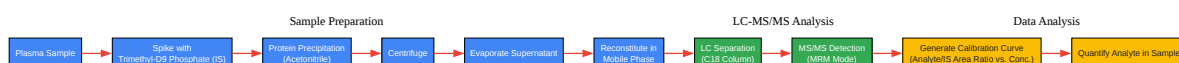
Objective: To quantify a drug metabolite in a plasma sample using **Trimethyl-D9 phosphate** as an internal standard.

Methodology:

- Sample Preparation (Protein Precipitation):

- To 100  $\mu$ L of plasma in a microcentrifuge tube, add 10  $\mu$ L of a working solution of **Trimethyl-D9 phosphate** in methanol at a known concentration.
- Add 300  $\mu$ L of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC):
    - Use a C18 reverse-phase column.
    - Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
    - Inject the reconstituted sample.
  - Mass Spectrometry (MS/MS):
    - Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive or negative ion mode, depending on the analyte.
    - Operate in Multiple Reaction Monitoring (MRM) mode.[\[10\]](#)
    - Optimize the MRM transitions (precursor ion  $\rightarrow$  product ion) and collision energies for both the analyte and **Trimethyl-D9 phosphate**.
- Data Analysis and Quantification:

- Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.
- Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.



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LC-MS/MS experimental workflow for quantification.

## Safety and Handling

Trimethyl phosphate is considered harmful if swallowed and causes skin and serious eye irritation.[4] It is also suspected of causing genetic defects and cancer.[4] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or a fume hood. Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases. [4]

## Conclusion

**Trimethyl-D9 phosphate** is an indispensable tool for researchers in analytical chemistry, drug metabolism, and pharmacokinetics. Its high isotopic purity and chemical stability make it an excellent internal standard for achieving accurate and precise quantification of a wide range of compounds in complex biological matrices using qNMR and LC-MS/MS techniques. The detailed protocols and workflows provided in this guide serve as a foundation for the development and implementation of robust analytical methods in research and drug development settings.

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